tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate
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Overview
Description
tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate: is an organic compound with the molecular formula C13H20BrN3O2 . It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an amino group at the 2-position, and a tert-butyl carbamate group attached to the 3-position of the propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 2-position. This step can be carried out using ammonia or an amine derivative under suitable conditions.
Carbamate Formation: The final step involves the reaction of the aminated pyridine with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyridine derivatives.
- Oxidized or reduced forms of the compound.
- Amines and carbon dioxide from hydrolysis reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and amino groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carbamate group may enhance the compound’s stability and bioavailability. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: Similar structure but with the bromine atom at the 3-position.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of an amino group.
tert-Butyl N-(3-bromopropyl)carbamate: Lacks the pyridine ring and has a simpler structure.
Uniqueness:
- The presence of both bromine and amino groups in the pyridine ring makes tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate unique.
- The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.
- Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl N-[3-[(5-bromopyridin-2-yl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-4-7-15-11-6-5-10(14)9-17-11/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFJTPYAYDJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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